6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyranone core, followed by the introduction of the piperidine and pyrazine moieties. Common reagents used in these reactions include:
Pyranone synthesis: Acetylacetone and ethyl acetoacetate under acidic or basic conditions.
Piperidine introduction: Piperidine derivatives through nucleophilic substitution reactions.
Pyrazine coupling: Pyrazine carboxylic acid derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structure may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2H-pyran-2-one: A simpler pyranone derivative with known biological activities.
5-methylpyrazine-2-carboxylic acid: A pyrazine derivative with potential antimicrobial properties.
Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.
Uniqueness
6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its combination of the pyranone, pyrazine, and piperidine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-4-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-9-19-15(10-18-11)17(22)20-5-3-13(4-6-20)24-14-7-12(2)23-16(21)8-14/h7-10,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGIJAISAWZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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